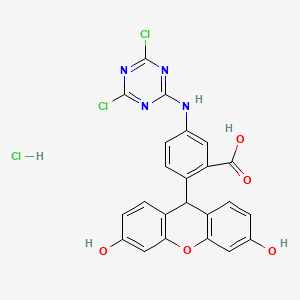
5-DTAF;5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride is a fluorescent dye commonly used in biochemical and molecular biology research. It is known for its ability to label proteins and other biomolecules due to its amine-reactive properties . This compound is particularly valued for its high purity and reactivity, making it a reliable tool in various scientific applications .
Vorbereitungsmethoden
The synthesis of 5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride typically involves the reaction of fluorescein with 4,6-dichloro-s-triazine, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often require a basic environment (pH > 9) to facilitate the reaction between the dichlorotriazine and the amine groups in proteins . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional purification steps to ensure high purity and consistency .
Analyse Chemischer Reaktionen
5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride primarily undergoes substitution reactions, where the dichlorotriazine moiety reacts with amine groups in proteins and other biomolecules . Common reagents used in these reactions include bases to maintain the required pH and solvents like water or alcohols . The major products formed from these reactions are labeled proteins or other biomolecules, which can then be used in various analytical and research applications .
Wissenschaftliche Forschungsanwendungen
This compound is widely used in scientific research due to its fluorescent properties. In chemistry, it serves as a fluorescent probe for detecting and quantifying various substances . In biology, it is used to label proteins, cells, and other biomolecules, enabling researchers to visualize and track these entities under a microscope . In medicine, it can be used in diagnostic assays to detect specific proteins or other biomarkers . Additionally, it has industrial applications in the development of fluorescent dyes and labeling reagents .
Wirkmechanismus
The mechanism of action of 5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride involves the formation of a covalent bond between the dichlorotriazine moiety and the amine groups in proteins or other biomolecules . This covalent attachment results in the labeling of the target molecule with the fluorescent dye, allowing it to be detected and visualized using fluorescence microscopy or other analytical techniques . The molecular targets are typically proteins or other biomolecules with accessible amine groups .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride include other fluorescent dyes such as fluorescein isothiocyanate (FITC) and tetramethylrhodamine isothiocyanate (TRITC) . While these compounds also label proteins and other biomolecules, 5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride is unique in its use of the dichlorotriazine moiety, which provides a more stable and specific attachment to amine groups . This stability and specificity make it a preferred choice in many research applications .
Eigenschaften
Molekularformel |
C23H15Cl3N4O5 |
|---|---|
Molekulargewicht |
533.7 g/mol |
IUPAC-Name |
5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid;hydrochloride |
InChI |
InChI=1S/C23H14Cl2N4O5.ClH/c24-21-27-22(25)29-23(28-21)26-10-1-4-13(16(7-10)20(32)33)19-14-5-2-11(30)8-17(14)34-18-9-12(31)3-6-15(18)19;/h1-9,19,30-31H,(H,32,33)(H,26,27,28,29);1H |
InChI-Schlüssel |
QADVXTBNCNMZMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)Cl)C(=O)O)C3C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















